N-(2-methoxyethyl)-3-methylcyclopentan-1-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBJVVCFQRSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
A less common approach employs catalytic hydrogenation of the corresponding nitrile or imine precursor.
- Catalysts : Palladium on carbon (Pd/C) or Raney nickel.
- Conditions : Hydrogen gas (1–3 atm), ethanol solvent, 50–80°C.
- Yield : 70–75%.
Continuous Flow Synthesis
Industrial-scale production often uses continuous flow reactors to enhance efficiency:
- Advantages : Improved heat transfer, reduced reaction time (2–4 hours), and higher purity.
- Setup : Tubular reactor with immobilized catalysts (e.g., Pt/Al2O3).
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Methanol balances both parameters effectively.
Purification Techniques
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane).
- Distillation : Vacuum distillation (boiling point: 120–125°C at 15 mmHg).
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Over-reduction | Use milder reducing agents (STAB over LiAlH4). |
| Imine hydrolysis | Maintain anhydrous conditions. |
| Scalability issues | Adopt continuous flow processes. |
Industrial Production
Large-scale synthesis employs:
- Automated reactors : For precise control of stoichiometry and temperature.
- In-line analytics : HPLC or GC-MS for real-time monitoring.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under standard conditions.
Mechanistic Insight :
-
Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states.
-
Acylation is favored under mild conditions due to the amine’s low steric bulk .
Oxidation Reactions
The amine and methoxy groups are susceptible to oxidation.
Challenges :
Ring-Opening and Functionalization
The cyclopentane ring can undergo ring-opening under acidic or radical conditions.
Stereochemical Considerations :
Demethylation of Methoxy Group
The methoxyethyl side chain can undergo demethylation under harsh conditions.
Applications :
-
Demethylation enables further functionalization (e.g., hydroxyl → tosylate).
Cycloaddition and Cross-Coupling
The amine participates in transition metal-catalyzed reactions.
Limitations :
Scientific Research Applications
Chemistry
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine serves as a versatile building block in organic synthesis. It is utilized in:
- Ligand Formation: It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Synthesis of Complex Molecules: The compound is employed in synthesizing more complex organic molecules due to its reactive amine group.
Biology
This compound is being explored for its biological activities, particularly in:
- Modulation of Biological Pathways: Research indicates its potential role in influencing various biochemical pathways, possibly acting on specific receptors or enzymes.
- Precursor for Bioactive Compounds: It is investigated as a precursor for compounds with potential therapeutic effects.
Medicine
In medicinal chemistry, this compound has been studied for:
- Pharmacological Properties: Preliminary studies suggest it may exhibit pharmacological activities that could be beneficial in treating various conditions.
- Therapeutic Applications: Its unique structure may lead to the development of novel drugs targeting specific diseases.
Industry
The compound finds applications in industrial settings:
- Production of Specialty Chemicals: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Development of Advanced Materials: Its properties are being explored for creating new materials with specific functionalities.
Case Studies
Case Study 1: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, a metallacyclic complex derived from this compound demonstrated significant inhibition of cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.
Case Study 2: Antimicrobial Efficacy
Research published in peer-reviewed journals highlighted the antimicrobial activity of derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine ()
- Structural Difference : The methoxy group is directly attached to the cyclopentane ring at position 3, while the amine nitrogen is methyl-substituted.
- Key Implications: The ring-bound methoxy group increases ring strain and alters electronic distribution compared to the target compound’s methoxyethyl side chain.
N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine ()
- Structural Difference : A methylsulfanyl (SCH₃) group replaces the methyl group at position 3.
- Reduced polarity compared to the target compound’s methoxyethyl group may limit aqueous solubility.
Variations in the Amine Substituent
3-Methyl-N-[(3-methylphenyl)methyl]cyclopentan-1-amine ()
- Structural Difference : A benzyl group with a 3-methylphenyl substituent is attached to the amine.
- Key Implications: The aromatic ring enhances lipophilicity and enables π-π stacking interactions, which are absent in the target compound. Potential for increased metabolic stability but reduced solubility in polar solvents.
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine ()
- Structural Difference : A chlorinated propane chain links the cyclopentane ring to the N-methyl amine.
- Key Implications :
- The chlorine atom introduces electronegativity, enabling nucleophilic substitution reactions.
- Increased molecular weight (vs. methoxyethyl) may affect diffusion rates in biological systems.
Functional Group and Backbone Modifications
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine ()
- Structural Difference: An aromatic aminophenyl group and conjugated double bond replace the cyclopentane ring.
- Key Implications: Conjugation across the double bond and aromaticity enable UV absorption and redox activity, unlike the saturated cyclopentane in the target compound. Potential applications in photochemical or electronic materials.
N-(2-Methoxyethyl)-N-methyl-pyrrolidinium Salts ()
- Structural Difference : Quaternary ammonium pyrrolidinium salts with ionic character.
- Key Implications: Ionic liquid properties (e.g., low volatility, high thermal stability) contrast with the neutral amine target compound.
Comparative Data Table
Key Research Findings
- Polarity and Solubility : The methoxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like N-benzyl derivatives () or methylsulfanyl-substituted compounds ().
- Reactivity: The absence of aromatic or conjugated systems limits photochemical activity compared to (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine ().
- Stereochemical Considerations : Unlike the (1R,3S)-configured analog (), the target compound’s unspecified stereochemistry may lead to variability in biological or catalytic performance.
Biological Activity
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structural representation can be described using the following:
- SMILES : CC1CCC(C1)NCCOC
- InChI : InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3
- InChIKey : UKTBJVVCFQRSAE-UHFFFAOYSA-N
Biological Activity Overview
While specific literature on this compound is limited, related compounds within the cyclopentanamine class have shown various biological activities. Below are some key aspects derived from available data:
1. Neurotransmitter Modulation
Cyclopentanamines have been studied for their effects on neurotransmitter systems, particularly GABAergic transmission. The inhibition of GABA transporters (GATs) has been a significant focus, as these transporters play a crucial role in regulating GABA levels in the central nervous system (CNS). Inhibitors of GATs can potentially lead to increased GABA availability, which may have implications for treating anxiety and seizure disorders .
2. Pharmacokinetic Properties
The introduction of lipophilic groups in cyclopentanamines has been shown to enhance their ability to cross the blood-brain barrier (BBB), thereby increasing their therapeutic potential. For instance, modifications that improve the pharmacokinetic profile could lead to higher efficacy in CNS-related applications .
Table 1: Summary of Biological Activities of Related Cyclopentanamines
| Compound Name | Activity | Reference |
|---|---|---|
| Tiagabine | GABA uptake inhibitor | |
| Guvacine | Selective GAT inhibitor | |
| Nipecotic Acid | GABA transporter modulation |
Case Study: GAT Inhibition
A study explored the modification of cyclic amino acids to develop potent inhibitors of mGATs. The findings suggested that structural modifications significantly impacted inhibitory potency and selectivity among different GAT subtypes. For example, compounds with specific lipophilic residues showed improved BBB penetration and enhanced inhibitory activity at mGAT1 while reducing activity at mGAT3 and mGAT4 .
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-methylcyclopentan-1-amine under controlled laboratory conditions?
Methodological Answer: A two-step approach is commonly employed:
- Step 1: React 3-methylcyclopentan-1-amine with 2-methoxyethyl bromide via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate alkylation .
- Step 2: Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (>98%) and characterize using H/C NMR .
Key Considerations: Optimize reaction temperature (40–60°C) to minimize by-products like dialkylated amines .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Structural Analysis:
- Computational Modeling:
Q. What are the key reactivity patterns of the cyclopentane and methoxyethylamine moieties in this compound under nucleophilic or electrophilic conditions?
Methodological Answer:
- Cyclopentane Ring:
- Undergoes ring-opening with strong acids (e.g., H₂SO₄) to form linear ketones. Monitor via FT-IR for carbonyl formation (1700–1750 cm⁻¹) .
- Methoxyethylamine Group:
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reaction outcomes when synthesizing this compound under varying catalytic systems?
Methodological Answer:
- Contradiction Example: Conflicting yields (40–80%) reported for Pd-catalyzed couplings.
- Resolution Strategy:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what analytical techniques validate optical purity?
Methodological Answer:
- Synthesis: Use chiral auxiliaries (e.g., (S)-BINOL) in asymmetric alkylation. Optimize enantiomeric excess (ee) via chiral HPLC .
- Validation:
- Polarimetry: Compare specific rotation with literature values for similar amines.
- Vibrational Circular Dichroism (VCD): Confirm absolute configuration .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets, and how do docking results correlate with experimental bioactivity data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
